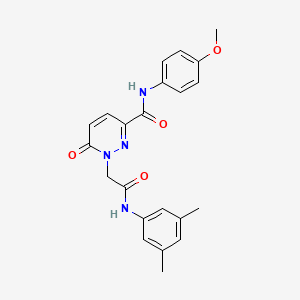
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a pyridazine ring, carbamoyl groups, and various substituents
Preparation Methods
The synthesis of 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 3,5-dimethylphenyl and 4-methoxyphenyl groups are introduced through substitution reactions.
Carbamoylation: The carbamoyl groups are added using carbamoyl chloride or similar reagents under controlled conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antidiabetic activity.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in biological assays to study its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-14-10-15(2)12-17(11-14)23-20(27)13-26-21(28)9-8-19(25-26)22(29)24-16-4-6-18(30-3)7-5-16/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29) |
InChI Key |
VEDMYCPUTZZLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















